- Syntheses of (S)-(-)-3-piperidinol from L-glutamic acid and (S)-malic acid, Journal of Organic Chemistry, 1985, 50(6), 896-9

Cas no 94944-69-1 (benzyl (3S)-3-hydroxypiperidine-1-carboxylate)

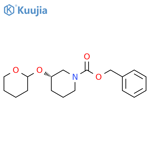

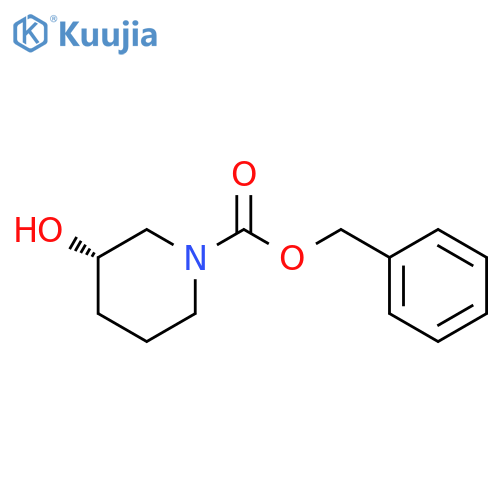

94944-69-1 structure

상품 이름:benzyl (3S)-3-hydroxypiperidine-1-carboxylate

benzyl (3S)-3-hydroxypiperidine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

- S-1-CBZ-3-Hydroxy-piperidine

- (S)-1-CBZ-3-HYDROXYPIPERIDINE

- (S)-1-Cbz-3-hydroxy-piperidine

- 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester, (S)-

- benzyl (3S)-3-hydroxypiperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester, (S)- (ZCI)

- Phenylmethyl (3S)-3-hydroxy-1-piperidinecarboxylate (ACI)

- MFCD11112281

- CS-0049887

- SCHEMBL5368396

- AC-29572

- (S)-3-Hydroxy-piperidine-1-carboxylic acid benzyl ester

- EN300-5564559

- 94944-69-1

- DTXSID20426142

- NDGWBAFATMSBHZ-LBPRGKRZSA-N

- AB6219

- DS-17823

- AKOS015855302

-

- MDL: MFCD11112281

- 인치: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1

- InChIKey: NDGWBAFATMSBHZ-LBPRGKRZSA-N

- 미소: C(N1CCC[C@H](O)C1)(=O)OCC1C=CC=CC=1

계산된 속성

- 정밀분자량: 235.12084340g/mol

- 동위원소 질량: 235.12084340g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 중원자 수량: 17

- 회전 가능한 화학 키 수량: 4

- 복잡도: 251

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 49.8Ų

- 소수점 매개변수 계산 참조값(XlogP): 1.5

실험적 성질

- 밀도: 1.220±0.06 g/cm3 (20 ºC 760 Torr),

- 비등점: 384.9±42.0℃ at 760 mmHg

- 용해도: 미용성(3.1g/l)(25ºC),

benzyl (3S)-3-hydroxypiperidine-1-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109178-25g |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95%+ | 25g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D494481-10G |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 97% | 10g |

$55 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00792-25G |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 97% | 25g |

¥ 607.00 | 2023-04-12 | |

| abcr | AB441463-250g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 250g |

€1114.00 | 2023-09-04 | ||

| abcr | AB441463-5 g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 5g |

€107.60 | 2023-07-18 | ||

| abcr | AB441463-100 g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 100g |

€636.30 | 2023-07-18 | ||

| Fluorochem | 211580-10g |

S)-Benzyl 3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95% | 10g |

£61.00 | 2022-02-28 | |

| Fluorochem | 211580-25g |

S)-Benzyl 3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95% | 25g |

£103.00 | 2022-02-28 | |

| abcr | AB441463-10 g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 10g |

€156.90 | 2023-07-18 | ||

| Alichem | A129006003-100g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95% | 100g |

$612.00 | 2023-08-31 |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water

참조

합성 방법 2

반응 조건

1.1 Reagents: NAD , Isopropanol ; 1.5 h, 50 °C

참조

- Stereo-complementary bioreduction of saturated N-heterocyclic ketones, Process Biochemistry (Oxford, 2017, 56, 90-97

합성 방법 3

반응 조건

1.1 Reagents: Glucose , NADP , Sodium carbonate Catalysts: Copper ; pH 7, 30 °C

참조

- Highly efficient synthesis of pharmaceutically relevant chiral 3-N-substituted-azacyclic alcohols using two enantiocomplementary short chain dehydrogenases, Biochemical Engineering Journal, 2022, 178,

합성 방법 4

반응 조건

1.1 Catalysts: NADPH , Magnesium bromide , Alcohol dehydrogenase Solvents: Isopropanol , Hexane ; 18 h, pH 7.5, 30 °C

1.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran ; 24 h, pH 7.5, rt

1.3 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; 12 h, rt

1.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran ; 24 h, pH 7.5, rt

1.3 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; 12 h, rt

참조

- Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

합성 방법 5

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Acetic acid

참조

- Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)- and (-)-Febrifugine and Halofuginone, Journal of Organic Chemistry, 2010, 75(2), 518-521

합성 방법 6

반응 조건

참조

- Chiral, piperidine-based analogs of AF64A and acetylcholine, Bioorganic & Medicinal Chemistry Letters, 1992, 2(12), 1551-4

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Raw materials

- Phenylmethyl (2R,3S)-2,3-dihydroxy-1-piperidinecarboxylate

- Benzyl 3-oxopiperidine-1-carboxylate

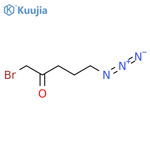

- 1-Bromo-5-azidopentane-2-one

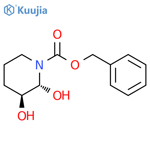

- 1-Piperidinecarboxylic acid, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-, phenylmethyl ester, (3S)- (9CI)

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Preparation Products

benzyl (3S)-3-hydroxypiperidine-1-carboxylate 관련 문헌

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

4. Back matter

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

94944-69-1 (benzyl (3S)-3-hydroxypiperidine-1-carboxylate) 관련 제품

- 95798-23-5(Benzyl 4-hydroxypiperidine-1-carboxylate)

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)

- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)

- 1207010-77-2(2-(4-ethoxyphenoxy)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]acetamide)

- 1565695-95-5(5-amino-3-bromo-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one)

- 329348-61-0(6-chloro-5-formyl-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)

- 817641-86-4(1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine)

- 1261524-21-3(2-Chloro-2'-(difluoromethyl)-3'-hydroxypropiophenone)

- 2171466-13-8(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylthiomorpholine-3-carboxylic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:94944-69-1)benzyl (3S)-3-hydroxypiperidine-1-carboxylate

순결:99%

재다:100g

가격 ($):171.0